Alpha-Tubulin vs. Beta-Tubulin Binding Selectivity
Ethyl N-(2-cyanophenyl)carbamate is distinguished from classical tubulin polymerization inhibitors such as colchicine and combretastatin A-4 (CA-4) by its reported binding to the alpha-tubulin monomer rather than the beta-tubulin colchicine-binding site . While colchicine and CA-4 bind to beta-tubulin (CA-4 IC50 = 1.32 μM for tubulin polymerization inhibition [1]), the cytostatic activity of ethyl N-(2-cyanophenyl)carbamate is mechanistically linked to alpha-tubulin monomer binding . This target selectivity suggests a different pharmacological profile, although no head-to-head antiproliferative IC50 data for this compound against these comparators are publicly available.
| Evidence Dimension | Tubulin subunit binding target and mechanism |
|---|---|
| Target Compound Data | Binds alpha-tubulin monomer; inhibits polymerization (antiproliferative effect in vitro) |
| Comparator Or Baseline | Colchicine, CA-4: bind beta-tubulin colchicine site; CA-4 IC50 = 1.32 μM (tubulin polymerization) [1] |
| Quantified Difference | No direct quantitative comparison available; inferred target selectivity difference |
| Conditions | In vitro tubulin polymerization assay; CA-4 data from turbidity assay after 20 min incubation [1] |
Why This Matters
Mechanistic differentiation (alpha- vs. beta-tubulin binding) guides selection for studies targeting distinct tubulin interfaces or exploring novel anticancer pharmacology.
- [1] Table 2. In vitro inhibition of tubulin polymerization. Compound 11i IC50 5.05 ± 1.2 μM; CA-4 IC50 1.32 ± 0.2 μM. PMC, 2018. View Source
